molecular formula C9H14N2O B12884435 3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12884435
M. Wt: 166.22 g/mol
InChI Key: ITQYCLSQSGQOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused pyrrolo[3,2-d]isoxazole scaffold, which provides a rigid framework, substituted with an isobutyl group at the 3-position. The isobutyl substituent enhances the lipophilicity of the compound, which can be critical for modulating pharmacokinetic properties and cell membrane permeability in biological systems . The pyrrolo[3,2-d]isoxazole core is a privileged structure in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities. Compounds based on this scaffold have shown potential in scientific investigations for anticancer activity, where they may inhibit cell proliferation in various cancer cell lines . Furthermore, the isoxazole ring is a common motif in compounds with reported antimicrobial properties, potentially acting through interference with microbial DNA synthesis or cell wall integrity . Neuroprotective effects have also been explored for similar structures, largely attributed to their potential antioxidant capacity in mitigating oxidative stress associated with neurodegenerative conditions . From a synthetic chemistry perspective, the preparation of such dihydropyrroloisoxazole derivatives can be achieved via intramolecular nitrile oxide-alkyne cycloaddition (INAC) reactions . Modern, metal-free synthetic approaches have also been developed for fused isoxazole structures, utilizing reagents like tert-butyl nitrite (TBN) which acts as both a radical initiator and a source of the N-O unit, facilitating efficient cyclization . The inherent reactivity of the isoxazole ring allows for further chemical modifications, including oxidation, reduction, and substitution reactions, enabling the exploration of structure-activity relationships . This product is intended for research purposes only by qualified professionals. It is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2-methylpropyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C9H14N2O/c1-6(2)5-8-7-3-4-10-9(7)12-11-8/h6,10H,3-5H2,1-2H3

InChI Key

ITQYCLSQSGQOGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC2=C1CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • Substituent : Phenyl (aromatic, planar).
  • No direct bioactivity data is available, but aromatic substituents often enhance target binding in enzyme inhibitors .
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole
  • Substituents : 4-Chlorophenyl (electron-withdrawing) and isopropyl (branched alkyl).
  • Ring System : Pyrrolo[3,4-c]isoxazole (distinct fused ring geometry).
  • Bioactivity : Exhibits fungicidal activity against plant pathogens, attributed to the chlorophenyl group’s halogen bonding and the bicyclic system’s rigidity .
3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • Substituent : Cyclobutyl (strained cyclic alkyl).
  • Properties: Enhances rigidity and lipophilicity compared to linear alkyl chains like isobutyl. No bioactivity reported, but strained rings may improve metabolic stability .
Target Compound: 3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
  • Substituent : Isobutyl (branched aliphatic).
  • Properties : Likely improves lipophilicity and membrane permeability compared to aromatic substituents. Aliphatic chains may reduce metabolic degradation relative to phenyl groups.

Structural and Crystallographic Comparisons

  • Crystal Packing : Analogs like 5-(4-chlorophenyl)-6-isopropyl-pyrrolo-isoxazole exhibit C–H···π interactions and columnar stacking, which influence solubility and crystallinity. The isobutyl group may disrupt such packing, enhancing solubility .

Data Table: Comparative Overview of Pyrrolo-Isoxazole Derivatives

Compound Name Substituent Ring System Biological Activity Synthesis Method
This compound Isobutyl Pyrrolo[3,2-d]isoxazole Not reported (inferred agrochemical/pharma) Likely intramolecular cycloaddition
3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Phenyl Pyrrolo[3,2-d]isoxazole Not reported Unknown
5-(4-Chlorophenyl)-6-isopropyl-pyrrolo[3,4-c]isoxazole 4-Chlorophenyl, isopropyl Pyrrolo[3,4-c]isoxazole Fungicidal Nitrile oxide-alkyne cycloaddition
3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Cyclobutyl Pyrrolo[3,2-d]isoxazole Not reported Unknown

Biological Activity

3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound belonging to the class of pyrroloisoxazoles, which have garnered attention for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Antitumor Activity

Research has indicated that derivatives of pyrrolo[3,2-d]isoxazole demonstrate significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic properties of several isoxazole derivatives, including this compound, against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. The results showed that certain derivatives exhibited IC50 values indicating strong activity:

CompoundCell LineIC50 (µM)Activity Level
This compoundHCT-1166.3Very Strong
PC38.0Strong
5-Fluorouracil (Control)HCT-1165.2Strong

This suggests that the compound is effective in inhibiting the growth of cancer cells with a selectivity profile favoring tumor cells over normal cells .

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to influence apoptotic pathways by modulating the expression levels of key proteins such as Bcl-2 and p21^WAF-1. For instance, it was observed that the compound decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving cell cycle arrest and apoptosis promotion .
  • Antioxidant Activity : Isoxazole derivatives are known for their antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in cancer therapy as it can enhance the efficacy of other treatments and protect normal cells from damage during chemotherapy.

Other Biological Activities

In addition to antitumor effects, compounds within this class have been reported to exhibit:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections.
  • Anti-inflammatory Properties : They may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Effects : Certain isoxazoles exhibit activity against bacterial and fungal pathogens .

Study on Cytotoxicity

In a comparative analysis involving multiple isoxazole derivatives, researchers found that this compound had superior cytotoxicity against HCT-116 cells compared to established chemotherapeutics like 5-fluorouracil. The study highlighted the potential for this compound to serve as a lead in developing new anticancer agents .

Research on Mechanistic Insights

Another study focused on the mechanistic insights into how pyrrolo[3,2-d]isoxazole compounds modulate cellular pathways related to cancer progression. It was noted that these compounds could act as inhibitors of specific protein kinases involved in tumor growth signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.